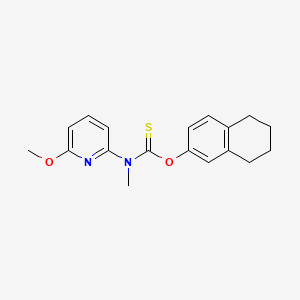










|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[OH:11].[OH-].[Na+].[C:14](=[S:17])([S-])[NH2:15].[CH3:18][O:19][C:20]1[N:25]=[C:24](NC)[CH:23]=[CH:22][CH:21]=1.[Na+].Br[CH2:30]Br>CN(C=O)C.C(OCC)(=O)C>[CH3:18][O:19][C:20]1[N:25]=[C:24]([N:15]([CH3:30])[C:14](=[S:17])[O:11][C:2]2[CH:3]=[CH:4][C:5]3[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=3[CH:1]=2)[CH:23]=[CH:22][CH:21]=1 |f:1.2,3.4.5|
|


|
Name
|
|
|
Quantity
|
1.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC=2CCCCC12)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
sodium 6-methoxy-2-methylaminopyridine dithiocarbamate
|
|
Quantity
|
2.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)([S-])=S.COC1=CC=CC(=N1)NC.[Na+]
|
|
Name
|
|
|
Quantity
|
1.74 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCBr
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
the result stirred for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 10° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour at room temperature
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
to extract
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
the magnesium sulfate was filtered out
|
|
Type
|
CONCENTRATION
|
|
Details
|
Upon concentrating the filtrate under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
an oily residue was obtained
|
|
Type
|
CUSTOM
|
|
Details
|
This was purified by column chromatography (hexane:ethyl acetate=20:1)
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC(=N1)N(C(OC1=CC=2CCCCC2C=C1)=S)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.91 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |